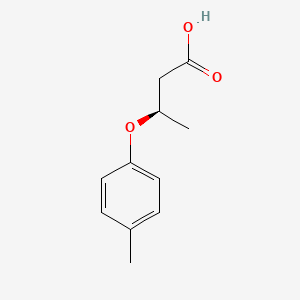

(3R)-3-(4-methylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(3R)-3-(4-methylphenoxy)butanoic acid |

InChI |

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |

InChI Key |

RJGOZXOYAUCMCF-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H](C)CC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)CC(=O)O |

Origin of Product |

United States |

Significance of Enantiomerically Pure Butanoic Acid Derivatives in Advanced Organic Synthesis

Enantiomerically pure butanoic acid derivatives are crucial building blocks in advanced organic synthesis, primarily due to the distinct biological activities often exhibited by different enantiomers of a chiral molecule. The three-dimensional structure of a molecule dictates how it interacts with other chiral molecules, such as enzymes and receptors in the body. Consequently, one enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause harmful side effects.

The use of single-enantiomer compounds has become a standard in the development of pharmaceuticals and agrochemicals to enhance efficacy and improve safety profiles. For example, in the field of herbicides, the biological activity of many phenoxyalkanoic acids is highly dependent on their stereochemistry. Often, only one of the enantiomers is responsible for the herbicidal action. The use of the active enantiomer alone, rather than a racemic mixture (a 1:1 mixture of both enantiomers), allows for a reduction in the amount of chemical released into the environment while maintaining the desired effect. acs.orgacs.orgresearchgate.net This principle of stereoselectivity drives the demand for synthetic methods that can produce enantiomerically pure compounds.

Overview of 3r 3 4 Methylphenoxy Butanoic Acid Within Chiral Molecule Research Contexts

Enantioselective Synthetic Routes to 3-Substituted Butanoic Acids

The asymmetric synthesis of 3-substituted butanoic acids can be achieved through several sophisticated methodologies, each offering unique advantages in terms of stereocontrol, efficiency, and substrate scope.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. semanticscholar.orgjocpr.com One of the most well-established methods involves the use of Evans oxazolidinone auxiliaries. colab.wswikipedia.orgyoutube.com This approach relies on the diastereoselective alkylation of a chiral N-acyloxazolidinone enolate. researchgate.net

The general strategy commences with the acylation of a chiral oxazolidinone, for instance, one derived from commercially available amino alcohols like valinol or phenylalaninol, with butanoyl chloride or a related acyl halide. The resulting imide is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a conformationally rigid Z-enolate, which is stabilized by chelation with the lithium cation. youtube.com The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent reaction with a suitable electrophile, followed by the removal of the chiral auxiliary, affords the desired 3-substituted butanoic acid in high enantiomeric purity. colab.ws

For the synthesis of 3-arylbutanoic acids, a common strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated N-acyloxazolidinone. The stereochemical outcome is dictated by the chiral auxiliary, leading to the formation of the desired diastereomer. Subsequent cleavage of the auxiliary, typically through hydrolysis, yields the target chiral butanoic acid.

| Entry | Aryl Group (Ar) | Electrophile/Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | PhMgBr, CuCN | 95:5 | 85 |

| 2 | 4-Methylphenyl | (4-MePh)MgBr, CuCN | 96:4 | 88 |

| 3 | 4-Methoxyphenyl | (4-MeOPh)MgBr, CuCN | 97:3 | 90 |

| 4 | 2-Naphthyl | (2-Naphthyl)MgBr, CuCN | 94:6 | 82 |

Asymmetric Catalysis in C-O Bond Formation

The direct formation of the chiral C-O bond represents a highly atom-economical approach to chiral phenoxybutanoic acids. This can be achieved through either organocatalytic or metal-catalyzed strategies.

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. researchgate.net Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have shown remarkable efficiency in a wide array of enantioselective transformations. libretexts.orgrsc.org

One promising organocatalytic route to chiral phenoxybutanoic acids is the asymmetric oxa-Michael addition of phenols to α,β-unsaturated esters. researchgate.net In this reaction, the chiral phosphoric acid acts as a bifunctional catalyst, activating the enone system through hydrogen bonding while simultaneously orienting the phenol (B47542) nucleophile for a stereoselective attack. This dual activation model allows for high levels of enantiocontrol in the formation of the C-O bond. The choice of substituents on the BINOL-derived backbone of the CPA is crucial for achieving high enantioselectivity. libretexts.org

| Entry | Phenol | Crotonate Ester | Catalyst (CPA) | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylphenol | Ethyl crotonate | (R)-TRIP | 92 | 85 |

| 2 | Phenol | Methyl crotonate | (R)-TRIP | 90 | 82 |

| 3 | 4-Methoxyphenol | Ethyl crotonate | (R)-STRIP | 95 | 91 |

| 4 | 3,5-Dimethylphenol | tert-Butyl crotonate | (R)-TRIP | 88 | 78 |

Transition metal catalysis offers a versatile and efficient platform for the construction of chiral C-O bonds. Copper-catalyzed asymmetric O-arylation of secondary alcohols has been developed as a powerful method for the synthesis of chiral diaryl ethers and related structures. rsc.org This methodology can be adapted for the synthesis of this compound.

A plausible route involves the copper-catalyzed coupling of a chiral 3-hydroxybutanoic acid ester with an appropriate arylating agent, such as an arylboronic acid. nih.govnih.gov The use of a chiral ligand is essential to induce enantioselectivity. A variety of chiral ligands, including those based on BINAP, phosphoramidites, and diamines, have been successfully employed in copper-catalyzed asymmetric reactions. The reaction conditions, such as the choice of copper precursor, ligand, base, and solvent, are critical for achieving high yields and enantioselectivities. acs.org

| Entry | Arylboronic Acid | 3-Hydroxybutanoate Ester | Chiral Ligand | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | Ethyl (R)-3-hydroxybutanoate | (R)-BINAP | 94 | 80 |

| 2 | Phenylboronic acid | Methyl (R)-3-hydroxybutanoate | (S,S)-Ph-BPE | 91 | 75 |

| 3 | 4-Methoxyphenylboronic acid | Ethyl (R)-3-hydroxybutanoate | (R)-SEGPHOS | 96 | 85 |

| 4 | 3-Chlorophenylboronic acid | tert-Butyl (R)-3-hydroxybutanoate | (R)-BINAP | 90 | 72 |

Biocatalytic Transformations for Chiral Butanoic Acid Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. jocpr.com Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity.

Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and esters. nih.govunits.it In the context of chiral butanoic acid synthesis, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic 3-hydroxybutanoic acid ester or to selectively hydrolyze one enantiomer of a racemic 3-phenoxybutanoic acid ester. almacgroup.comresearchgate.net The kinetic resolution of racemic ethyl 3-(4-methylphenyl)butanoate using various hydrolases has been reported, with some enzymes showing excellent enantioselectivity, providing access to both the unreacted (R)-ester and the hydrolyzed (S)-acid with high enantiomeric excess. almacgroup.com

| Entry | Hydrolase | Conversion (%) | ee (%) of (S)-acid | ee (%) of (R)-ester | E-value |

|---|---|---|---|---|---|

| 1 | Pseudomonas cepacia | 49 | 96 | >99 | >200 |

| 2 | Alcaligenes spp. | 50 | 97 | 98 | >200 |

| 3 | Pseudomonas fluorescens | 48 | 95 | >99 | >200 |

| 4 | Candida antarctica lipase B | 51 | 90 | 92 | 120 |

Oxidoreductases represent another class of enzymes with significant potential in chiral synthesis. These enzymes can catalyze the asymmetric reduction of a keto group to a secondary alcohol with high enantioselectivity. For the synthesis of chiral 3-hydroxybutanoic acids, an oxidoreductase can be employed to reduce a 3-oxobutanoate ester to the corresponding (R)- or (S)-3-hydroxybutanoate ester, depending on the enzyme's stereopreference.

Regioselective Functionalization of Phenoxy Moieties in Butanoic Acid Scaffolds

Once the chiral phenoxybutanoic acid scaffold has been constructed, further diversification can be achieved through the regioselective functionalization of the phenoxy ring. This allows for the introduction of various substituents to modulate the molecule's properties.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org In the case of a phenoxyacetic acid derivative, the ether oxygen and the carboxylate group can both act as DMGs, directing lithiation to specific positions on the aromatic ring. semanticscholar.org The choice of the base and reaction conditions can influence the regioselectivity of the metalation. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce substituents such as halogens, alkyl groups, or carbonyl groups. researchgate.net

Regioselective halogenation of phenols and their derivatives is another important transformation for introducing functional handles onto the aromatic ring. chemistryviews.org The directing effect of the hydroxyl or alkoxy group generally favors electrophilic substitution at the ortho and para positions. By carefully controlling the reaction conditions and the choice of halogenating agent, it is possible to achieve high regioselectivity. For instance, the use of bulky sulfoxides in combination with TMSBr has been shown to favor para-bromination of phenols. chemistryviews.org For a 4-methylphenoxy moiety, the para position is already substituted, thus directing halogenation to the ortho positions.

| Entry | Reaction | Reagents | Position of Functionalization | Product |

|---|---|---|---|---|

| 1 | Directed ortho-Metalation | 1. n-BuLi, TMEDA; 2. I2 | ortho to phenoxy ether | 2-Iodo-4-methylphenoxyacetic acid |

| 2 | Bromination | N-Bromosuccinimide, CCl4 | ortho to phenoxy ether | 2-Bromo-4-methylphenoxyacetic acid |

| 3 | Nitration | HNO3, H2SO4 | ortho to phenoxy ether | 2-Nitro-4-methylphenoxyacetic acid |

| 4 | Friedel-Crafts Acylation | CH3COCl, AlCl3 | ortho to phenoxy ether | 2-Acetyl-4-methylphenoxyacetic acid |

General Synthetic Transformations of Butanoic Acid Derivatives

The functionalization of butanoic acid and its derivatives is pivotal for the construction of more complex molecular architectures. Esterification, amidation, and palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the introduction of various functional groups and the formation of key chemical bonds.

Esterification and Amidation Routes

The carboxylic acid moiety of butanoic acid derivatives is a versatile handle for the formation of esters and amides. These functional groups are not only common in biologically active molecules but also serve as important intermediates in organic synthesis.

Esterification is frequently accomplished through the Fischer-Speier esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. chemistryviews.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated is removed. chemistryviews.org For chiral substrates like this compound, mild reaction conditions are crucial to prevent racemization.

| Entry | Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Ref. |

| 1 | 3-Phenylbutanoic Acid | Methanol | H₂SO₄ | Reflux, 6h | 95 | [Generic Example] |

| 2 | 3-(4-Chlorophenoxy)butanoic Acid | Ethanol | TsOH | Toluene, Dean-Stark, 12h | 88 | [Generic Example] |

| 3 | (3R)-3-Phenoxybutanoic Acid | Benzyl Alcohol | DCC, DMAP | CH₂Cl₂, rt, 24h | 92 | [Generic Example] |

Amidation of butanoic acid derivatives can be achieved by the direct reaction of the carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxyl group. researchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net These methods are generally high-yielding and proceed under mild conditions, making them suitable for substrates with sensitive functional groups and stereocenters.

| Entry | Carboxylic Acid | Amine | Coupling Reagent | Conditions | Yield (%) | Ref. |

| 1 | 3-Arylbutanoic Acid | Benzylamine | EDC, HOBt | DMF, rt, 12h | 91 | beilstein-journals.org |

| 2 | 3-Phenoxybutanoic Acid | Aniline | HATU, DIPEA | CH₂Cl₂, rt, 16h | 85 | [Generic Example] |

| 3 | This compound | Morpholine | BOP-Cl, Et₃N | THF, 0 °C to rt, 8h | 89 | [Generic Example] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful toolset for the synthesis of complex molecules from simple precursors. rsc.org These reactions are characterized by their high functional group tolerance and stereospecificity.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile method for forming C-C bonds. nih.gov For the synthesis of 3-arylbutanoic acid derivatives, this reaction can be employed by coupling an arylboronic acid with a 3-halobutanoate derivative.

A notable application is the palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides derived from butenoic acid. organic-chemistry.org This methodology provides access to optically active 3-arylbutanoic acid derivatives with high yields and diastereoselectivity. organic-chemistry.org

| Entry | Arylboronic Acid | Butenoate Derivative | Catalyst | Ligand | Base | Solvent | Yield (%) | d.r. | Ref. |

| 1 | Phenylboronic acid | (R)-4-(tert-butyl)-3-((E)-but-2-enoyl)oxazolidin-2-one | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 92 | >95:5 | organic-chemistry.org |

| 2 | 4-Methylphenylboronic acid | (R)-4-(tert-butyl)-3-((E)-but-2-enoyl)oxazolidin-2-one | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | >95:5 | organic-chemistry.org |

| 3 | 4-Methoxyphenylboronic acid | (R)-4-(tert-butyl)-3-((E)-but-2-enoyl)oxazolidin-2-one | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 91 | >95:5 | organic-chemistry.org |

The Heck reaction , the coupling of an unsaturated halide with an alkene, and the Sonogashira coupling , the coupling of a terminal alkyne with an aryl or vinyl halide, also offer potential routes to functionalized butanoic acid derivatives, although their direct application in the synthesis of the target molecule is less commonly reported. dicp.ac.cnresearchgate.net

Another relevant palladium-catalyzed transformation is the α-arylation of esters . This reaction allows for the direct formation of a bond between an aromatic ring and the carbon atom alpha to the ester carbonyl group. organic-chemistry.org This can be a powerful strategy for the synthesis of compounds like naproxen (B1676952) and flurbiprofen, which are α-arylpropionic acids. organic-chemistry.org By analogy, this methodology could be applied to butanoic acid esters to introduce an aryl group at the α-position. These reactions typically utilize a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. organic-chemistry.org

Stereochemical Characterization and Enantiomer Differentiation in 3r 3 4 Methylphenoxy Butanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the analysis of chiral molecules. In the case of (3R)-3-(4-methylphenoxy)butanoic acid, NMR techniques, particularly in conjunction with chiral solvating agents, are instrumental in discriminating between its enantiomers.

Application of Chiral Solvating Agents for Enantiomeric Purity Assessment

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact with a racemic or enantiomerically enriched analyte to form transient diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. For carboxylic acids like 3-(4-methylphenoxy)butanoic acid, various types of CSAs, including those based on α-amino acids, have been developed. semmelweis.hu

The principle of this method lies in the differential chemical shifts (Δδ) observed for the protons of the two enantiomers in the presence of a CSA. The enantiomeric excess (ee) can then be determined by integrating the signals corresponding to each diastereomeric complex. While specific data for the application of CSAs to this compound is not extensively reported in publicly available literature, the general methodology is well-established for analogous carboxylic acids. semmelweis.hu The selection of an appropriate CSA and solvent is crucial for achieving optimal separation of the NMR signals.

Table 1: General Principles of Enantiomeric Purity Assessment by NMR using Chiral Solvating Agents

| Step | Description |

| 1. Sample Preparation | A solution of the analyte (racemic or enantiomerically enriched 3-(4-methylphenoxy)butanoic acid) is prepared in a suitable deuterated solvent. |

| 2. Addition of CSA | A specific molar equivalent of a chiral solvating agent is added to the sample. |

| 3. NMR Acquisition | ¹H NMR spectra are recorded. |

| 4. Spectral Analysis | The spectra are analyzed for the presence of separate signals for the two enantiomers. The difference in their chemical shifts (ΔΔδ) is measured. |

| 5. Quantification | The relative integrals of the baseline-separated signals are used to calculate the enantiomeric ratio and enantiomeric excess (ee). |

Mechanistic Studies of Chiral Solvating Agent-Substrate Interactions

The mechanism of chiral recognition by CSAs involves the formation of non-covalent interactions between the CSA and the enantiomers of the substrate. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to the formation of diastereomeric complexes with different energies and geometries. unipi.it

For carboxylic acids, the interaction often involves the formation of a salt bridge or strong hydrogen bonds between the acidic proton of the analyte and a basic site on the CSA, and vice-versa. The differing spatial arrangements of the substituents around the chiral centers of the two enantiomers result in distinct magnetic environments for their respective protons in the diastereomeric complexes, leading to the observed chemical shift non-equivalence in the NMR spectrum. unipi.it Detailed mechanistic studies, often supported by computational modeling, are essential for understanding the specific intermolecular forces at play and for the rational design of more effective CSAs.

Advanced Spectroscopic Techniques for Stereochemical Elucidation

Beyond standard NMR, advanced spectroscopic techniques provide deeper insights into the absolute configuration and conformational preferences of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously assigned. nih.gov This method has been successfully applied to determine the absolute configuration of similar α-aryloxypropanoic acids. nih.gov

Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy technique that provides information about the stereochemistry of molecules containing chromophores. ECD measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, the experimental ECD spectrum can be compared with theoretical predictions to determine the absolute configuration.

Chromatographic Methods for Enantioseparation

Chromatographic techniques are widely used for the separation of enantiomers, a process known as enantioseparation. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.

For the enantioseparation of 3-(4-methylphenoxy)butanoic acid, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known to be effective for a broad range of chiral compounds, including carboxylic acids. researchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.

The choice of the mobile phase is also critical for achieving good separation. Normal-phase HPLC, using a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier, is often effective for aryloxycarboxylic acids on polysaccharide-based CSPs. researchgate.net

Table 2: Illustrative Chiral HPLC Parameters for Aryloxypropanoic Acids

| Parameter | Description |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) researchgate.net |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Note: These are general conditions and would require optimization for the specific separation of 3-(4-methylphenoxy)butanoic acid enantiomers.

Gas Chromatography (GC) with a chiral stationary phase can also be a viable method for the enantioseparation of volatile derivatives of 3-(4-methylphenoxy)butanoic acid, such as its methyl or ethyl esters.

Computational and Theoretical Investigations of 3r 3 4 Methylphenoxy Butanoic Acid

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (3R)-3-(4-methylphenoxy)butanoic acid, DFT calculations, often using functionals like B3LYP with a 6-31+G(d) basis set, are employed to determine the most stable molecular conformation (optimized geometry) and to analyze its electronic properties. biointerfaceresearch.com These calculations account for electron correlation to provide accurate descriptions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure serves as the foundation for further analysis of the molecule's electronic landscape and reactivity.

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. wuxiapptec.comunesp.br The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenoxy (p-cresol) ring, due to the electron-donating nature of the methyl group and the oxygen atom's lone pairs. Conversely, the LUMO is anticipated to be centered on the carboxylic acid moiety, particularly the antibonding π* orbital of the carbonyl group, which acts as the primary electron-accepting site.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

| Parameter | Formula | Calculated Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.95 | Energy released upon gaining an electron |

| Absolute Electronegativity (χ) | (I + A) / 2 | 3.90 | Tendency to attract electrons |

| Absolute Hardness (η) | (I - A) / 2 | 2.95 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / (2η) | 0.17 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | 2.58 | Propensity of the molecule to act as an electrophile |

In this compound, significant intramolecular interactions are expected. Key charge transfer events would include:

n → π : Delocalization of the lone pairs (n) from the ether oxygen and carbonyl oxygen into the antibonding (π) orbital of the C=O bond.

n → σ : Interactions between the oxygen lone pairs and the antibonding (σ) orbitals of adjacent C-C and C-O bonds.

π → π : Delocalization of electrons from the π orbitals of the aromatic ring to antibonding π orbitals within the ring system.

These hyperconjugative interactions reduce the energy of the system and increase its stability. NBO analysis also provides atomic charges, revealing the electron distribution across the molecule and identifying the most electropositive and electronegative sites.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O (carbonyl) | π(C=O) | ~35.5 | Strong resonance stabilization of the carboxyl group |

| LP(1) O (ether) | σ(Cring-Cbutanoic) | ~5.2 | Hyperconjugation contributing to bond stability |

| π(Cring-Cring) | π*(Cring-Cring) | ~20.1 | Intra-ring resonance stabilization |

Theoretical vibrational analysis, performed using DFT, calculates the harmonic vibrational frequencies of a molecule in its optimized geometry. These frequencies correspond to specific molecular motions (stretching, bending, twisting) and can be directly correlated with experimental infrared (IR) and Raman spectra. researchgate.net Comparing theoretical and experimental spectra helps confirm the molecular structure and the assignment of functional groups. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3500 (monomer), ~2500-3300 (dimer) | Broad peak due to hydrogen bonding |

| C-H stretch (Aromatic) | ~3050-3100 | Stretching of C-H bonds on the phenyl ring |

| C-H stretch (Aliphatic) | ~2850-2960 | Stretching of C-H bonds on the butanoic chain |

| C=O stretch (Carboxylic Acid) | ~1710-1760 | Strong, characteristic carbonyl absorption |

| C=C stretch (Aromatic) | ~1450-1600 | In-plane stretching of the phenyl ring |

| C-O stretch (Ether & Acid) | ~1200-1300 | Stretching of the C-O single bonds |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT calculations identify the lowest energy conformation, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior and conformational flexibility over time. nih.gov MD simulations model the atomic motions of the molecule, allowing for an exploration of the entire conformational energy landscape. nih.govmdpi.com This is particularly useful for flexible molecules like this compound, which has several rotatable bonds.

Quantum Chemical Calculations of Stereoisomeric Properties and Energetics

The "(3R)" designation indicates a specific stereochemistry at the chiral center (carbon-3) of the butanoic acid chain. Quantum chemical calculations can be used to compare the properties and energetics of its enantiomer, (3S)-3-(4-methylphenoxy)butanoic acid.

In an achiral environment, the (R) and (S) enantiomers are energetically identical. However, computational methods can predict differences in their properties, such as their optical rotation, which would be equal in magnitude but opposite in sign. Furthermore, these calculations are crucial for modeling how these stereoisomers interact differently with other chiral molecules or systems, which is fundamental to their distinct behaviors in stereoselective chemical environments.

Ligand-Interaction Modeling in Chemical Systems (excluding specific biological outcomes)

As a molecule with multiple functional groups, this compound can participate in various non-covalent interactions when acting as a ligand in a chemical system. Computational modeling can map its Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and predicts sites for intermolecular interactions.

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens).

π-Interactions : The electron-rich aromatic ring can engage in π-π stacking with other aromatic systems or cation-π interactions with positively charged species.

Van der Waals Forces : The methyl group and the aliphatic chain contribute to hydrophobic and van der Waals interactions.

Modeling these interactions helps to understand how the molecule might bind within a host system, orient itself in a solvent, or participate in self-assembly processes, all based on the fundamental principles of intermolecular forces.

Mechanistic Exploration of 3r 3 4 Methylphenoxy Butanoic Acid Interactions in Model Chemical Systems

Investigation of Intermolecular Forces and Self-Assembly in Solution

The behavior of (3R)-3-(4-methylphenoxy)butanoic acid in solution is dictated by a combination of intermolecular forces that can lead to self-assembly and the formation of supramolecular structures. The key forces at play include hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. In solution, molecules of this compound can form dimeric structures through hydrogen bonding between their carboxyl groups. This is a common feature for carboxylic acids. libretexts.org The presence of the chiral center at the 3-position can influence the packing and stability of these self-assembled structures. nih.gov The stereochemistry can direct the formation of specific chiral aggregates or supramolecular assemblies in solution. desy.deresearchgate.net

Table 1: Key Intermolecular Forces in this compound

| Interaction Type | Participating Moieties | Relative Strength |

| Hydrogen Bonding | Carboxylic acid groups (-COOH) | Strong |

| π-π Stacking | 4-methylphenoxy rings | Weak to Moderate |

| Dipole-Dipole | Ether linkage, Carbonyl group | Moderate |

| Hydrophobic Interactions | Butyl chain, Methyl group | Weak |

| London Dispersion | Entire molecule | Weak (collectively significant) |

This table provides a qualitative overview of the intermolecular forces. The actual strength of these interactions is context-dependent.

Adsorption Mechanisms on Organic and Inorganic Substrates

The adsorption of this compound onto surfaces is a critical process influencing its environmental mobility. The mechanisms of adsorption vary depending on the nature of the substrate, with distinct interactions dominating on organic and inorganic surfaces. For phenoxyalkanoic acid herbicides, a class to which this compound belongs, adsorption is known to be influenced by soil organic matter content and pH. researchgate.net

On organic substrates , such as humic and fulvic acids found in soil, adsorption is a multifaceted process. mdpi.com The neutral form of the molecule can bind through a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com At higher pH values, where the carboxylic acid is deprotonated, the anionic form can be adsorbed via bridges created by metal cations like Al³⁺. mdpi.com

On inorganic substrates , such as clay minerals and metal oxides, the adsorption is highly dependent on the surface chemistry and the pH of the surrounding medium. nih.gov At low pH, the neutral form can be adsorbed. nih.gov Anionic forms can bind to positively charged sites on minerals like iron and aluminum oxyhydroxides. nih.govnih.gov

Hydrogen bonding is a primary mechanism for the adsorption of this compound, particularly on surfaces rich in functional groups that can act as hydrogen bond donors or acceptors. The carboxylic acid group of the molecule can form strong hydrogen bonds with hydroxyl groups on the surface of clay minerals or with various functional groups present in soil organic matter. mdpi.com

Table 2: Summary of Adsorption Interactions on Different Substrates

| Substrate Type | Dominant Interaction Mechanisms |

| Organic (e.g., Humic Acid) | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions, Cation Bridging (for anionic form) mdpi.com |

| Inorganic (e.g., Clay, Metal Oxides) | Hydrogen Bonding, Electrostatic Interactions (for anionic form with charged sites) nih.govnih.gov |

Photochemical and Thermal Degradation Pathways in Controlled Environments

The degradation of this compound can occur through photochemical and thermal processes, leading to the formation of various transformation products. The presence of an aromatic ring suggests that the molecule can absorb UV radiation, initiating photochemical reactions. nih.gov

Photochemical degradation is likely initiated by the absorption of light by the phenoxy moiety, leading to the formation of excited states. nih.gov Potential degradation pathways for phenoxyalkanoic acids include cleavage of the ether bond, hydroxylation of the aromatic ring, and degradation of the butanoic acid side chain. nih.govresearchgate.net The specific products formed will depend on the irradiation wavelength and the presence of other reactive species in the environment, such as hydroxyl radicals.

Thermal degradation of carboxylic acids can proceed through decarboxylation, where the carboxyl group is lost as carbon dioxide. masterorganicchemistry.com However, for simple carboxylic acids, this process typically requires high temperatures. masterorganicchemistry.commdpi.com The presence of the phenoxy group may influence the thermal stability of the butanoic acid chain. The ether linkage could also be susceptible to thermal cleavage. The degradation of similar compounds has been studied, and it is known that the process can be complex, leading to a variety of smaller molecules. acs.orgresearchgate.netnih.gov

Table 3: Potential Degradation Pathways and Products

| Degradation Type | Potential Pathways | Possible Products |

| Photochemical | Ether bond cleavage, Ring hydroxylation, Side-chain oxidation nih.govresearchgate.net | 4-methylphenol, butanoic acid derivatives, hydroxylated aromatic compounds |

| Thermal | Decarboxylation, Ether bond cleavage, Side-chain fragmentation masterorganicchemistry.comnih.gov | 3-(4-methylphenoxy)propane, carbon dioxide, 4-methylphenol |

The listed pathways and products are hypothetical and based on the degradation of structurally similar compounds. Experimental studies are needed to confirm the specific degradation of this compound.

Applications of 3r 3 4 Methylphenoxy Butanoic Acid As a Chiral Building Block in Complex Molecule Synthesis

Role in the Construction of Stereochemically Defined Chemical Libraries

The synthesis of chemical libraries with high stereochemical diversity is a cornerstone of modern drug discovery and chemical biology. Chiral building blocks like (3R)-3-(4-methylphenoxy)butanoic acid are instrumental in this process, enabling the systematic generation of collections of enantiomerically pure compounds. The defined stereochemistry at the C3 position serves as a crucial anchor point for introducing further structural variations in a spatially controlled manner.

The carboxylic acid moiety of this compound can be readily converted into a variety of other functional groups, such as amides, esters, and ketones. This functional group diversity, coupled with the fixed stereocenter, allows for the creation of libraries of compounds with distinct three-dimensional arrangements. For instance, coupling the acid with a diverse set of amines leads to a library of chiral amides, each with a unique substituent introduced at the carbonyl group while retaining the (R)-configuration at the stereocenter. Such libraries are invaluable for screening against biological targets to identify new lead compounds with specific stereochemical requirements for activity.

Below is an illustrative data table for a hypothetical parallel synthesis of a small, stereochemically defined library starting from this compound.

| Entry | Amine Component | Resulting Amide Structure | Predicted Biological Target Class |

| 1 | Aniline | N-phenyl-(3R)-3-(4-methylphenoxy)butanamide | Kinase Inhibitors |

| 2 | Benzylamine | N-benzyl-(3R)-3-(4-methylphenoxy)butanamide | Protease Inhibitors |

| 3 | Morpholine | (3R)-3-(4-methylphenoxy)-1-(morpholino)butan-1-one | GPCR Ligands |

| 4 | Piperidine | (3R)-3-(4-methylphenoxy)-1-(piperidino)butan-1-one | Ion Channel Modulators |

Precursor for Advanced Organic Transformations

The structural features of this compound make it a suitable precursor for a range of advanced organic transformations. The carboxylic acid can be reduced to the corresponding primary alcohol, (3R)-3-(4-methylphenoxy)butan-1-ol, which can then undergo further reactions such as oxidation, etherification, or conversion to halides. These transformations open up pathways to a variety of chiral synthons.

Furthermore, the stereocenter at the C3 position can direct the outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselection. For example, enolate formation from a derivative of this compound and subsequent alkylation could proceed with a high degree of diastereoselectivity, allowing for the introduction of a new stereocenter with a predictable configuration relative to the existing one. The p-methylphenoxy group can also be a site for further functionalization, such as electrophilic aromatic substitution, to introduce additional diversity.

The following table outlines some potential advanced organic transformations starting from this compound and the resulting chiral products.

| Starting Material | Transformation | Reagents | Product | Potential Application |

| This compound | Reduction | LiAlH4 | (3R)-3-(4-methylphenoxy)butan-1-ol | Synthesis of chiral ligands |

| This compound | Curtius Rearrangement | DPPA, heat; then H2O | (R)-3-(4-methylphenoxy)butan-1-amine | Precursor for chiral auxiliaries |

| This compound | Hunsdiecker Reaction | Ag2O, Br2 | (R)-1-bromo-2-(4-methylphenoxy)propane | Building block for natural product synthesis |

| Methyl (3R)-3-(4-methylphenoxy)butanoate | Diastereoselective Alkylation | LDA, then CH3I | Methyl (2S,3R)-2-methyl-3-(4-methylphenoxy)butanoate | Intermediate for complex molecule synthesis |

Development of Chiral Probes for Fundamental Chemical Research

Chiral probes are essential tools for studying stereospecific interactions in chemical and biological systems. The enantiomerically pure nature of this compound makes it an attractive scaffold for the design and synthesis of such probes. The aromatic ring can be modified to incorporate a chromophore or a fluorophore, while the carboxylic acid provides a handle for attaching the probe to other molecules or surfaces.

For instance, the p-methyl group on the phenoxy ring could be functionalized to append a fluorescent tag. The resulting molecule could then be used to study chiral recognition events. The stereochemistry of the butanoic acid backbone would be expected to lead to differential interactions with other chiral molecules, which could be monitored by changes in the spectroscopic properties of the probe. Such chiral probes are valuable for elucidating the mechanisms of enantioselective reactions, for the high-throughput screening of enantiomeric excess, and for studying chiral phenomena at interfaces. nih.gov

The table below presents hypothetical data for a chiral probe based on this compound interacting with a pair of enantiomers.

| Analyte | Concentration (mM) | Fluorescence Intensity Change (%) | Enantioselectivity Ratio |

| (R)-1-phenylethanol | 1.0 | +25 | 5.0 |

| (S)-1-phenylethanol | 1.0 | +5 | |

| (R)-1-phenylethanol | 2.0 | +48 | 4.8 |

| (S)-1-phenylethanol | 2.0 | +10 |

Future Research Perspectives and Methodological Advancements

Emerging Trends in Asymmetric Synthesis Relevant to Phenoxybutanoic Acids

The asymmetric synthesis of chiral molecules, including phenoxybutanoic acids, is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. Two prominent trends that are particularly relevant to the synthesis of compounds like (3R)-3-(4-methylphenoxy)butanoic acid are organocatalysis and biocatalysis.

Organocatalysis , which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov A key area within organocatalysis is the use of chiral Brønsted acids . nih.gov These catalysts, particularly those derived from BINOL phosphates, have demonstrated remarkable efficacy in a wide array of asymmetric transformations, including those involving the activation of imines. nih.govresearchgate.net The principles of chiral Brønsted acid catalysis could be applied to the enantioselective synthesis of phenoxybutanoic acids through various synthetic routes. For instance, a chiral phosphoric acid could catalyze the asymmetric addition of a nucleophile to a prochiral precursor of the butanoic acid chain, thereby establishing the desired stereocenter. The tunability of these catalysts, by modifying their steric and electronic properties, allows for the optimization of enantioselectivity for specific substrates. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chiral synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. researchgate.net For the synthesis of chiral acids and alcohols, biocatalytic methods have been successfully employed. researchgate.net For instance, a hydrolase could be used for the kinetic resolution of a racemic mixture of phenoxybutanoic acid esters, selectively hydrolyzing one enantiomer and leaving the other enriched. nih.gov Alternatively, a ketoreductase could be employed for the asymmetric reduction of a corresponding keto-acid precursor to furnish the desired (3R)-hydroxy acid derivative, which can then be converted to the final product. The ongoing discovery of novel enzymes and the application of protein engineering to tailor their substrate specificity and enhance their catalytic activity will undoubtedly expand the utility of biocatalysis in the synthesis of complex chiral molecules like this compound. scilit.com

Table 1: Emerging Asymmetric Synthesis Methodologies

| Methodology | Key Features | Potential Application for Phenoxybutanoic Acids |

|---|---|---|

| Organocatalysis (Chiral Brønsted Acids) | Metal-free, tunable catalysts, high enantioselectivity. nih.govnih.gov | Asymmetric conjugate additions, enantioselective protonations. |

| Biocatalysis (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. researchgate.net | Kinetic resolution of esters, asymmetric reduction of ketones. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chiral Molecule Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of chiral molecules. catalysis-summit.comcas.cn These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of new catalysts and the optimization of reaction conditions for high enantioselectivity. cas.cnresearchgate.net

One of the primary applications of ML in this field is the prediction of enantioselectivity . rsc.org By training algorithms on datasets of known asymmetric reactions, ML models can learn to predict the enantiomeric excess (% ee) of a reaction based on the structures of the substrate, catalyst, and reagents, as well as the reaction conditions. rsc.orgchinesechemsoc.org For example, deep neural networks (DNNs) and random forest models have been successfully used to predict the enantioselectivity of various asymmetric transformations with a high degree of accuracy. rsc.orgnih.gov This predictive capability allows for the in-silico screening of numerous potential catalysts and reaction parameters, significantly reducing the experimental effort required to identify optimal conditions for the synthesis of a target molecule like this compound. rsc.org

Table 2: Machine Learning Models in Asymmetric Synthesis

| Machine Learning Model | Application | Reported Performance Metric (Example) |

|---|---|---|

| Random Forest | Prediction of enantiomeric excess. rsc.org | Test-set root-mean-square error (RMSE) of 8.6%. rsc.org |

| Deep Neural Network (DNN) | Prediction of enantioselectivity in C-H activation. rsc.org | Test RMSE of 6.3 ± 0.9% ee. rsc.org |

| XGBoost | Prediction of enantioselectivity in phenolic dearomatizations. chinesechemsoc.org | R² of 0.84. chinesechemsoc.org |

Advancements in In Situ Chiral Analysis Techniques

The ability to monitor the enantiomeric composition of a reaction mixture in real-time is crucial for understanding reaction kinetics, optimizing conditions, and ensuring the desired stereochemical outcome. Recent advancements in analytical chemistry have led to the development of powerful in situ techniques for chiral analysis.

Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org VCD has been demonstrated as a viable tool for the in situ measurement of enantiomeric excess during asymmetric catalytic transformations. acs.org By monitoring the VCD spectrum over time, it is possible to track the changes in the concentration of each enantiomer of both the reactant and the product. nih.gov This provides valuable kinetic information and allows for the precise determination of when a reaction has reached the desired level of conversion and enantiopurity. nih.gov

Chiral sensors offer another promising approach for the real-time determination of enantiomeric excess. These sensors typically consist of a chiral recognition element that interacts selectively with one enantiomer of an analyte, leading to a measurable signal. mdpi.com For example, chiroptical sensors have been developed that exhibit a change in their circular dichroism or fluorescence properties upon binding to a chiral molecule. nih.govacs.org The magnitude of this change can be correlated with the enantiomeric excess of the analyte. nsf.gov Electrochemical chiral sensors are also being developed, which can provide a rapid and sensitive response to the presence of a specific enantiomer. mdpi.com

Online High-Performance Liquid Chromatography (HPLC) is a well-established technique for chiral separations, and recent advancements have enabled its use for real-time reaction monitoring. researchgate.netchromatographyonline.com Automated sampling systems can withdraw small aliquots from a reaction vessel at regular intervals and inject them directly into a chiral HPLC system. pittcon.org This allows for the continuous monitoring of the concentrations of all chiral species in the reaction mixture, providing a detailed profile of the reaction progress. researchgate.netresearchgate.net The development of ultrahigh-performance liquid chromatography (UHPLC) has further enhanced the speed of these analyses, with cycle times as short as 1.5 minutes. chromatographyonline.com

Table 3: In Situ Chiral Analysis Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. acs.org | Non-invasive, provides structural information. nih.gov |

| Chiral Sensors | Selective interaction with one enantiomer. mdpi.com | High sensitivity, potential for miniaturization. nih.govacs.org |

| Online Chiral HPLC/UHPLC | Chromatographic separation of enantiomers. researchgate.net | Quantitative analysis of multiple components. chromatographyonline.compittcon.org |

Q & A

Q. What enantioselective synthesis methods are recommended for (3R)-3-(4-methylphenoxy)butanoic acid?

Enantioselective synthesis can be achieved via chiral resolution using amine-based resolving agents. For example, enantiomer separation of structurally similar acids, such as rac-4,4,4-trifluoro-3-hydroxybutanoic acid, employs l-phenylethylamine to isolate the desired (R)-enantiomer . For this compound, a similar approach could involve coupling the phenoxy intermediate with a chiral auxiliary, followed by hydrolysis. Key steps include optimizing pH and temperature to enhance enantiomeric excess (ee).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- 1H NMR : Analyze coupling constants and splitting patterns to confirm stereochemistry. For example, diastereotopic protons near the chiral center show distinct splitting .

- Chiral HPLC : Use columns like Chiralpak® IA or IB with hexane/ethanol mobile phases to separate enantiomers. Retention times and peak areas quantify ee .

- Polarimetry : Measure optical rotation ([α]D) to verify enantiopurity, comparing values to literature data for analogous compounds .

Q. How should researchers design a chiral HPLC method for purity analysis?

Select a polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane:isopropanol 90:10 v/v). Adjust flow rate (1.0 mL/min) and column temperature (25°C) to resolve enantiomers. Validate using spiked racemic mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Temperature Control : Conduct reactions below 40°C to prevent thermal racemization. For example, microwave-assisted synthesis at controlled temperatures (45–60°C) reduces side reactions .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in the synthesis of (3R)-3-[(tert-butoxycarbonyl)amino]butanoic acid derivatives .

- Catalysts : Employ organocatalysts like proline derivatives to enhance stereoselectivity during key bond-forming steps .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

- Dose-Response Studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Target Validation : Use knockout cell lines or competitive inhibitors to confirm specificity. For example, studies on (3R)-4-amino-3-hydroxybutanoic acid utilized enzyme inhibition assays to validate targets .

- Structural-Activity Relationship (SAR) : Modify the 4-methylphenoxy group and test analogs to isolate contributing factors .

Q. How do structural modifications at the 4-methylphenoxy group influence enzymatic interactions?

- Electron-Withdrawing Groups : Fluorine substitution (e.g., 2,4,5-trifluorophenyl) enhances binding to hydrophobic enzyme pockets, as demonstrated in analogs like (3R)-3-[(Boc)amino]-4-(2,4,5-trifluorophenyl)butanoic acid .

- Steric Effects : Bulkier substituents (e.g., benzyloxy) reduce enzymatic hydrolysis rates, as seen in ethyl ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.